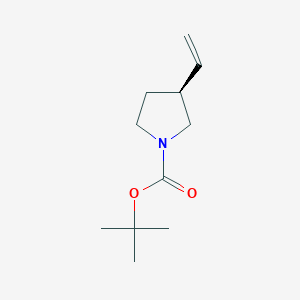

(S)-tert-Butyl 3-vinylpyrrolidine-1-carboxylate

Übersicht

Beschreibung

(S)-tert-Butyl 3-vinylpyrrolidine-1-carboxylate is a chiral compound that belongs to the class of pyrrolidines. These compounds are known for their diverse applications in organic synthesis, pharmaceuticals, and material science. The presence of a vinyl group and a tert-butyl ester makes this compound particularly interesting for various chemical transformations and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 3-vinylpyrrolidine-1-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with a suitable pyrrolidine derivative.

Vinylation: Introduction of the vinyl group can be achieved through various methods, such as Heck coupling or Wittig reaction.

Esterification: The tert-butyl ester group is introduced using tert-butyl chloroformate in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Catalysts and continuous flow reactors might be employed to enhance efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-tert-Butyl 3-vinylpyrrolidine-1-carboxylate can undergo several types of reactions:

Oxidation: The vinyl group can be oxidized to form epoxides or diols.

Reduction: Hydrogenation can reduce the vinyl group to an ethyl group.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution.

Common Reagents and Conditions

Oxidation: Reagents like m-CPBA (meta-Chloroperoxybenzoic acid) for epoxidation.

Reduction: Catalysts like palladium on carbon (Pd/C) for hydrogenation.

Substitution: Bases like sodium hydride (NaH) for ester substitution.

Major Products

Epoxides: From oxidation of the vinyl group.

Ethyl derivatives: From reduction of the vinyl group.

Substituted esters: From nucleophilic substitution reactions.

Wissenschaftliche Forschungsanwendungen

(S)-tert-Butyl 3-vinylpyrrolidine-1-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Medicine: May serve as an intermediate in the synthesis of pharmaceutical agents.

Industry: Utilized in the production of materials with specific properties, such as polymers.

Wirkmechanismus

The mechanism of action of (S)-tert-Butyl 3-vinylpyrrolidine-1-carboxylate depends on its application:

Molecular Targets: In biological systems, it may interact with enzymes or receptors.

Pathways Involved: Could be involved in pathways related to its functional groups, such as ester hydrolysis or vinyl group reactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(S)-tert-Butyl 3-ethylpyrrolidine-1-carboxylate: Similar structure but with an ethyl group instead of a vinyl group.

(S)-tert-Butyl 3-phenylpyrrolidine-1-carboxylate: Contains a phenyl group instead of a vinyl group.

Uniqueness

(S)-tert-Butyl 3-vinylpyrrolidine-1-carboxylate is unique due to the presence of the vinyl group, which offers distinct reactivity compared to its ethyl or phenyl analogs. This makes it valuable for specific synthetic applications where vinyl functionality is desired.

Biologische Aktivität

(S)-tert-Butyl 3-vinylpyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential applications in drug development, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a five-membered nitrogen-containing heterocycle known as pyrrolidine. The compound's molecular formula is CHNO, and it contains a chiral center, which allows it to serve as a precursor for synthesizing other chiral molecules. Its vinyl group contributes to its reactivity, enabling various chemical transformations that are valuable in organic synthesis.

Enzyme Inhibition Studies

Research indicates that this compound exhibits significant biological activity, particularly in enzyme inhibition. It has been shown to interact selectively with specific enzymes, modulating their activity through competitive or non-competitive inhibition mechanisms. This property makes it a candidate for further exploration in therapeutic applications.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Enzyme Inhibition | Modulates enzyme activity; potential therapeutic use | |

| Receptor Interaction | Alters receptor signaling pathways | |

| Antimicrobial Effects | Exhibits activity against certain microbial strains |

The mechanisms by which this compound exerts its biological effects involve interactions with various molecular targets:

- Enzyme Interaction : The compound can bind to the active sites of enzymes, inhibiting their function. This is crucial for developing drugs targeting specific metabolic pathways.

- Receptor Modulation : It may alter the signaling pathways associated with specific receptors, potentially leading to therapeutic effects in conditions such as cancer or inflammatory diseases.

Case Studies

Several studies have investigated the biological activity of this compound:

- Study on Antimicrobial Activity : A study demonstrated that derivatives of this compound showed promising results against various bacterial strains, suggesting potential use as an antimicrobial agent .

- Enzyme Inhibition Research : Another investigation focused on its ability to inhibit enzymes involved in metabolic syndromes, highlighting its potential role in drug development for diabetes management .

Applications in Drug Development

Given its structural characteristics and biological activity, this compound is being explored for several applications:

- Drug Discovery : As a versatile intermediate, it can be used to synthesize new drug candidates with specific biological properties.

- Therapeutic Development : Its enzyme inhibition properties make it a candidate for developing treatments for diseases where enzyme modulation is beneficial.

Eigenschaften

IUPAC Name |

tert-butyl (3S)-3-ethenylpyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO2/c1-5-9-6-7-12(8-9)10(13)14-11(2,3)4/h5,9H,1,6-8H2,2-4H3/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIWBHQLFAKSRML-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H](C1)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.